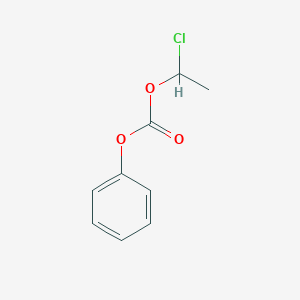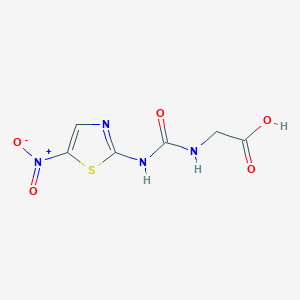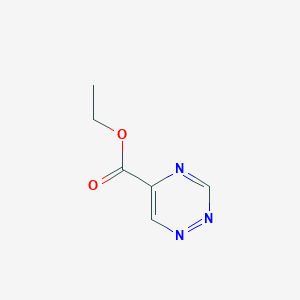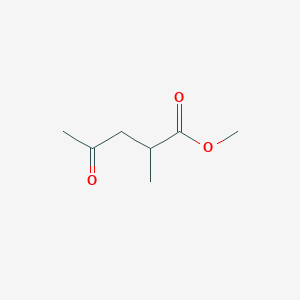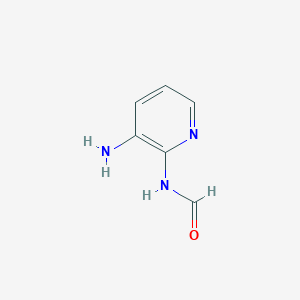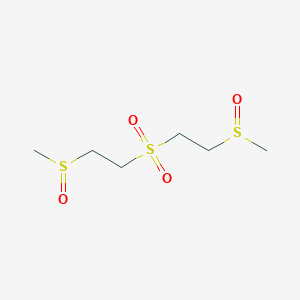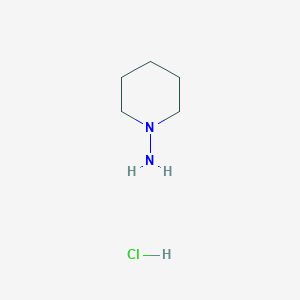
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as carbaryl and is widely used as an insecticide in agriculture and horticulture. Carbaryl is a white crystalline solid that is soluble in water, and its chemical formula is C12H11NO2.
Mécanisme D'action
Carbaryl inhibits the activity of acetylcholinesterase by binding to the enzyme's active site. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to overstimulation of the nervous system and paralysis of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have toxic effects on non-target organisms, including humans. Exposure to carbaryl can cause a range of symptoms, including nausea, vomiting, headaches, and dizziness. Long-term exposure to carbaryl has been linked to the development of cancer and reproductive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It is a potent inhibitor of the enzyme and is effective at low concentrations. However, the toxic effects of carbaryl on non-target organisms can limit its use in certain experiments.
Orientations Futures
1. Development of safer insecticides: The toxic effects of carbaryl on non-target organisms highlight the need for the development of safer insecticides that are effective against pests but have minimal impact on the environment and human health.
2. Study of carbaryl resistance: The widespread use of carbaryl has led to the development of resistance in some insect populations. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
3. Development of alternative pest control methods: The use of carbaryl and other chemical insecticides can have negative environmental impacts. Research is needed to develop alternative pest control methods, such as biological control and integrated pest management.
4. Study of carbaryl metabolism: The metabolism of carbaryl in organisms is not well understood. Further research is needed to understand the fate of carbaryl in the environment and its potential impact on ecosystems.
In conclusion, carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)), commonly known as carbaryl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent insecticide that works by inhibiting the activity of acetylcholinesterase in insects. However, its toxic effects on non-target organisms highlight the need for the development of safer insecticides and alternative pest control methods. Further research is needed to understand the mechanisms of carbaryl resistance, its metabolism in organisms, and its potential impact on ecosystems.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.
Propriétés
Numéro CAS |
131971-65-8 |
|---|---|
Nom du produit |
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
tert-butyl N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h6H,1-5H3,(H,10,11) |
Clé InChI |
VPUJLSUMBSFLHE-UHFFFAOYSA-N |
SMILES |
CC(=CNC(=O)OC(C)(C)C)C |
SMILES canonique |
CC(=CNC(=O)OC(C)(C)C)C |
Synonymes |
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

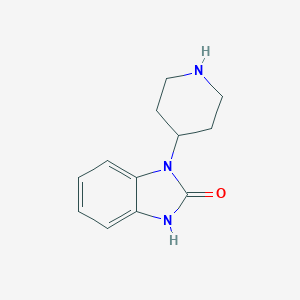

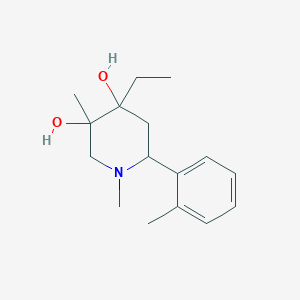
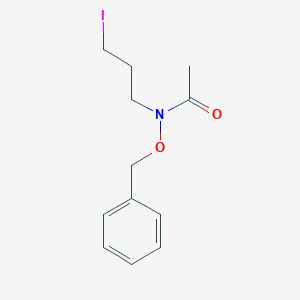
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)

